4-(113C)méthylphénol

Vue d'ensemble

Description

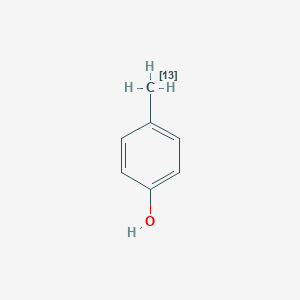

p-Cresol-(methyl-13C) is a labeled form of p-Cresol, where the methyl group is isotopically enriched with carbon-13. This compound is often used in scientific research to trace and study metabolic pathways due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of p-Cresol-(methyl-13C) is 13CH3C6H4OH, and it has a molecular weight of 109.13 g/mol .

Applications De Recherche Scientifique

p-Cresol-(methyl-13C) is widely used in various fields of scientific research:

Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and metabolic pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Mécanisme D'action

Target of Action

The primary target of 4-(113C)methylphenol, also known as p-Cresol, is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of cobalamin (vitamin B12) in bacteria .

Mode of Action

4-(113C)methylphenol exhibits antioxidant and anti-inflammatory properties . It has been shown to scavenge free radicals and inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . This interaction with its targets leads to a decrease in inflammation and oxidative stress.

Biochemical Pathways

4-(113C)methylphenol is metabolically activated via cytochrome P450-mediated aromatic oxidation in human liver microsomes . Oxidation of the aromatic ring leads to the formation of 4-methyl-ortho-hydroquinone, which is further oxidized to a reactive intermediate, 4-methyl-ortho-benzoquinone . This bioactivation pathway is supported by the detection of glutathione (GSH) adducts in microsomal incubations of p-cresol .

Pharmacokinetics

It’s known that the compound can be toxic if ingested or exposed to the skin or eyes in high concentrations . The primary routes of exposure to this compound are through inhalation, ingestion, or dermal contact .

Result of Action

The molecular and cellular effects of 4-(113C)methylphenol’s action are primarily related to its antioxidant and anti-inflammatory properties. By scavenging free radicals and inhibiting pro-inflammatory enzymes, it can help to reduce oxidative stress and inflammation . This can potentially be beneficial for treating certain conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(113C)methylphenol. For instance, it’s known that this compound can be found in abundance in coal tar, coke, and petroleum residuals . Furthermore, it’s important to note that this compound can pose a risk to the environment, particularly water bodies .

Analyse Biochimique

Biochemical Properties

4-(113C)methylphenol plays a significant role in biochemical reactions. It is metabolized through conjugation, mainly sulphation and glucuronization . This compound interacts with various enzymes and proteins. For instance, it is metabolically activated by oxidation of the aromatic ring in human liver microsomes . The nature of these interactions involves the formation of 4-methyl-ortho-hydroquinone, which is further oxidized to a reactive intermediate, 4-methyl-ortho-benzoquinone .

Cellular Effects

4-(113C)methylphenol has been reported to affect several biochemical, biological, and physiological functions . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been related to growth retardation in the weanling pig .

Molecular Mechanism

The mechanism of action of 4-(113C)methylphenol involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is metabolically activated by oxidation of the aromatic ring to form a reactive quinone methide .

Metabolic Pathways

4-(113C)methylphenol is involved in several metabolic pathways. It is one of the metabolites of the amino acid tyrosine, and to a certain extent also of phenylalanine, which are converted to 4-hydroxyphenylacetic acid by intestinal bacteria, before being decarboxylated to p-cresol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Cresol-(methyl-13C) typically involves the methylation of phenol using a carbon-13 labeled methylating agent. One common method is the reaction of phenol with 13C-labeled methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of p-Cresol-(methyl-13C) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled methyl iodide and phenol, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using distillation or recrystallization techniques .

Types of Reactions:

Oxidation: p-Cresol-(methyl-13C) can undergo oxidation reactions to form p-hydroxybenzaldehyde or p-hydroxybenzoic acid. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reduction of p-Cresol-(methyl-13C) can yield methylcyclohexanol. This reaction typically uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: p-Cresol-(methyl-13C) can participate in electrophilic aromatic substitution reactions. For example, nitration with nitric acid yields 4-nitro-p-cresol-(methyl-13C).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

Oxidation: p-Hydroxybenzaldehyde, p-Hydroxybenzoic acid.

Reduction: Methylcyclohexanol.

Substitution: 4-Nitro-p-cresol-(methyl-13C), 4-Sulfo-p-cresol-(methyl-13C).

Comparaison Avec Des Composés Similaires

p-Cresol: The non-labeled form of p-Cresol, used in similar applications but without the isotopic tracing capability.

m-Cresol: An isomer of p-Cresol with the methyl group in the meta position, used in different chemical and industrial applications.

o-Cresol: Another isomer with the methyl group in the ortho position, also used in various industrial processes.

Uniqueness: p-Cresol-(methyl-13C) is unique due to the presence of the carbon-13 isotope, which allows for detailed tracing and analysis in scientific research. This isotopic labeling provides a significant advantage in studying complex biological and chemical systems, making it a valuable tool in research and development .

Activité Biologique

Overview

p-Cresol-(methyl-13C) is a labeled isotopic variant of p-cresol, where the methyl group is enriched with carbon-13. This compound is utilized extensively in metabolic studies due to its ability to trace carbon atom incorporation and transformation in biological systems. The molecular formula for p-Cresol-(methyl-13C) is , with a molecular weight of 109.13 g/mol. Its application spans various fields, including chemistry, biology, and medicine, particularly in pharmacokinetic studies and metabolic research.

Target Enzymes

The primary target of p-Cresol-(methyl-13C) involves several enzymes, notably:

- Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase

- Cyclooxygenase-2 (COX-2)

- 5-Lipoxygenase (5-LOX)

These enzymes are crucial for the compound's antioxidant and anti-inflammatory properties, which play significant roles in various biochemical pathways.

Biochemical Pathways

p-Cresol undergoes metabolic activation primarily via cytochrome P450-mediated aromatic oxidation in human liver microsomes. It is metabolized through conjugation pathways, mainly involving sulfation and glucuronidation. This compound is also a metabolite of the amino acids tyrosine and phenylalanine, which are converted by intestinal bacteria into 4-hydroxyphenylacetic acid before decarboxylation to p-cresol.

Cellular Effects

Research indicates that p-cresol exhibits potent toxicity, particularly in liver models. Studies show that exposure to p-cresol leads to:

- Increased oxidative stress markers

- Glutathione depletion

- Cellular necrosis as indicated by lactate dehydrogenase (LDH) release

In HepaRG cells, significant toxicity was observed at concentrations as low as 0.25 mM for oxidative stress and 0.5 mM for cellular necrosis markers .

Case Studies

-

Toxicity Assessment

A study evaluated the effects of p-cresol on oxidative stress and glutathione levels in HepaRG cells. The results demonstrated that p-cresol significantly increased reactive oxygen species (ROS) levels and depleted total cellular glutathione at concentrations above 1 mM after prolonged exposure . -

Comparative Toxicology

Another study compared the toxic effects of p-cresol with other uremic toxins. It highlighted that p-cresol was more potent in inducing cellular necrosis and oxidative stress than its glucuronide metabolites, suggesting that glucuronidation may not effectively detoxify p-cresol .

Research Applications

p-Cresol-(methyl-13C) serves various research purposes:

- Metabolic Tracing : Used extensively in NMR spectroscopy to study metabolic pathways.

- Pharmacokinetics : Helps understand drug metabolism and distribution.

- Industrial Applications : Employed in synthesizing labeled pharmaceuticals and fine chemicals.

| Property | Description |

|---|---|

| Molecular Weight | 109.13 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Toxicity | Potent toxicant; can cause oxidative stress and cellular necrosis |

| Metabolism | Primarily via cytochrome P450; conjugated metabolites are glucuronides |

Propriétés

IUPAC Name |

4-(113C)methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583898 | |

| Record name | 4-(~13~C)Methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121474-53-1 | |

| Record name | 4-(~13~C)Methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121474-53-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.